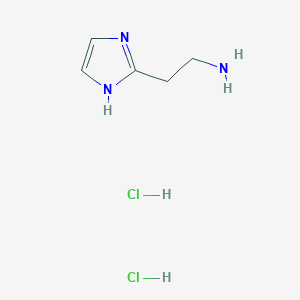
Methyl 2-(3-iodophenyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 2-(3-iodophenyl)acetate is a chemical compound that is not directly mentioned in the provided papers. However, the papers discuss various related methyl acetate derivatives with different substituents on the phenyl ring or on the acetate moiety. These compounds are typically synthesized for their potential applications in various fields such as fluorogenic reagents for amine detection, aldose reductase inhibitors, and for their interesting structural and chemical properties .
Synthesis Analysis
The synthesis of related compounds involves various organic reactions, such as cyclocondensation, reactions with dimethylacetylene dicarboxylate, and characterizations by spectroscopic techniques like NMR and X-ray crystallography . For example, the synthesis of methyl[4-oxo-2-(aroylimino)-3-(substituted phenyl)thiazolidin-5-ylidene]acetates was achieved by reacting 1-aroyl-3-aroylthioureas with dimethylacetylene dicarboxylate .
Molecular Structure Analysis
The molecular structures of the compounds are characterized using various techniques such as X-ray diffraction (XRD), Fourier-transform infrared spectroscopy (FT-IR), ultraviolet-visible spectroscopy (UV-VIS), and nuclear magnetic resonance (NMR) . These studies provide insights into the conformation, bonding, and overall geometry of the molecules.
Chemical Reactions Analysis
The chemical reactivity of these compounds is explored through their interactions with other molecules. For instance, the fluorogenic reagent developed for the analysis of primary amines and aminated carbohydrates is capable of forming stable fluorescent derivatives that can be analyzed by high-performance liquid chromatography (HPLC) and mass spectrometry (MALDI/MS) . The reactivity is also influenced by the presence of substituents on the phenyl ring, which can affect the electrophilic and nucleophilic nature of the compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are studied using theoretical calculations and experimental measurements. Density functional theory (DFT) calculations help in understanding the local and global chemical activities, while spectroscopic features and Hirshfeld surface analysis provide information on intermolecular interactions and crystal packing . The non-linear optical behaviors of some compounds are also examined, indicating potential applications in materials science .
Scientific Research Applications
Electrophysiological and Behavioral Studies
In a study by Williams et al. (2008), plant volatiles, including compounds structurally similar to Methyl 2-(3-iodophenyl)acetate, were examined for their impact on the behavior of certain parasitoids. Electroantennogram analyses revealed that these volatiles, which plants emit in response to damage by herbivores, can modify the behavior and host attack patterns of parasitoids. This indicates potential applications in pest management and ecological studies (Williams et al., 2008).
Organic Chemistry and Drug Intermediate Synthesis
Min (2015) explored the synthesis of methyl 2-hydroxy-2,2-di(thiophen-2-yl)acetate, a drug intermediate, highlighting the role of similar compounds in pharmaceutical research and development. This approach demonstrates the significance of such chemicals in creating intermediates for drug synthesis, potentially contributing to new medication development (Min, 2015).
Crystallography and Spectroscopy
Yaman et al. (2019) synthesized and characterized a compound similar to Methyl 2-(3-iodophenyl)acetate, focusing on its crystal structure and spectroscopic features. This research provides insights into the physical and chemical properties of such compounds, which are crucial in materials science and molecular engineering (Yaman et al., 2019).
Catalysis and Polymerization Studies
The research by Yoo and Miller (2021) on the carbonylation of methanol to methyl acetate and acetic acid using iridium pincer complexes highlights the potential application of Methyl 2-(3-iodophenyl)acetate in catalysis. Such studies are pivotal in industrial chemistry, particularly in the synthesis of various chemicals and polymers (Yoo & Miller, 2021).
properties
IUPAC Name |
methyl 2-(3-iodophenyl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9IO2/c1-12-9(11)6-7-3-2-4-8(10)5-7/h2-5H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIQWLOIJBIJDTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC(=CC=C1)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9IO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(3-iodophenyl)acetate | |
CAS RN |
502649-73-2 |
Source


|
| Record name | Methyl 2-(3-iodophenyl)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{[3-(2-Methoxyphenyl)-5-isoxazolyl]methyl}amine hydrochloride](/img/structure/B2530352.png)

![2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(4-fluorophenyl)acetamide](/img/structure/B2530355.png)









![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(4-(tert-butyl)phenyl)methanone](/img/structure/B2530372.png)